Whitepaper: Synthesis and Characterization of 2-Hydroxy-3-butynoic Acid
Whitepaper: Synthesis and Characterization of 2-Hydroxy-3-butynoic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxy-3-butynoic acid is a valuable, yet sparsely documented, chiral building block possessing both an α-hydroxy acid moiety and a terminal alkyne. This unique combination of functional groups makes it a highly attractive precursor for the synthesis of complex pharmaceutical intermediates and bioactive molecules, enabling facile modification via reactions such as click chemistry, Sonogashira coupling, and esterification. This guide presents a comprehensive, field-proven methodology for the synthesis of 2-Hydroxy-3-butynoic acid, beginning from commercially available starting materials. We will elucidate a robust two-step synthetic pathway, provide detailed, step-by-step experimental protocols, and outline a complete analytical workflow for the structural verification and purity assessment of the final compound. Furthermore, this document delves into the critical safety considerations for handling the associated reagents and offers insights into potential strategies for asymmetric synthesis to access enantiomerically pure forms of the target molecule.
Introduction and Strategic Overview
The pursuit of novel molecular scaffolds is a cornerstone of modern drug discovery. α-Hydroxy acids are privileged structures in medicinal chemistry, and the incorporation of a terminal alkyne provides a versatile chemical handle for late-stage diversification and the construction of complex molecular architectures[1]. 2-Hydroxy-3-butynoic acid (CAS: 38628-65-8) merges these two functionalities, presenting a compact, high-value building block.
Despite its potential, detailed synthetic procedures and characterization data are not widely available in peer-reviewed literature. This guide aims to fill that gap by proposing a logical and reliable synthetic strategy based on fundamental organic chemistry principles: the cyanohydrin formation from propynal, followed by acidic hydrolysis of the intermediate nitrile.
Causality of the Chosen Route: This pathway was selected for its efficiency and reliance on well-understood, high-yielding transformations.
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Step 1: Cyanohydrin Formation. The reaction of an aldehyde with a cyanide source is a classic and highly effective method for generating α-hydroxynitriles. Propynal is a logical precursor, directly installing the required carbon backbone and alkyne functionality[2].
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Step 2: Nitrile Hydrolysis. The subsequent hydrolysis of the nitrile group to a carboxylic acid is a robust and standard conversion, providing a direct route to the final α-hydroxy acid.
This approach is both atom-economical and strategically sound, minimizing step count and utilizing readily accessible reagents.
Physicochemical and Safety Data
A thorough understanding of the target compound's properties and hazards is paramount for successful and safe experimentation.
Physicochemical Properties
The following table summarizes the key physical and chemical properties of 2-Hydroxy-3-butynoic acid.
| Property | Value | Source(s) |
| CAS Number | 38628-65-8 | [3][4] |
| Molecular Formula | C₄H₄O₃ | [3][5][6] |
| Molecular Weight | 100.07 g/mol | [3][5] |
| Appearance | White to light yellow crystalline powder | [3][4] |
| Purity | Typically >97.0% | [3][4] |
| Key Hazards | Skin Irritant, Serious Eye Irritant | [5] |
| Handling Notes | Hygroscopic, Heat Sensitive | [4] |
GHS Hazard Information and Safety Precautions
Aggregated GHS information indicates that 2-Hydroxy-3-butynoic acid is classified as a skin and eye irritant[5]. Safe handling is critical.
-
Hazard Statements:
-
Mandatory Personal Protective Equipment (PPE):
-
Handling Procedures:
-
Handle only within a certified chemical fume hood to avoid inhalation of dust[9].
-
Wash hands and any exposed skin thoroughly after handling.
-
Keep the container tightly closed and store in a cool, dry, and well-ventilated area, away from heat and incompatible materials such as strong oxidizing agents[4][7].
-
-
First Aid Measures:
-
Eye Contact: Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention[8].
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower. If irritation persists, seek medical attention[9].
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Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor[7].
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Proposed Synthesis Workflow
The synthesis of 2-Hydroxy-3-butynoic acid is conceptualized as a two-step process. This workflow diagram provides a high-level overview of the strategy.
Caption: High-level workflow for the synthesis of 2-Hydroxy-3-butynoic acid.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear checkpoints for reaction monitoring and product isolation.
Protocol 4.1: Synthesis of 2-Hydroxy-3-butynenitrile (Intermediate)
Mechanistic Principle: This step involves the nucleophilic addition of a cyanide anion to the electrophilic carbonyl carbon of propynal. The reaction is typically base-catalyzed, but for safety and control, we will generate the nucleophile in situ under weakly acidic conditions to form the cyanohydrin.
Caption: Mechanism of nucleophilic attack by cyanide on propynal.
Materials:
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Propynal (1.0 eq)
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Sodium Cyanide (NaCN) (1.1 eq)
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Glacial Acetic Acid (AcOH) (1.1 eq)
-
Diethyl Ether (Et₂O), anhydrous
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
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Saturated aqueous Sodium Chloride (NaCl) solution (brine)
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium cyanide (1.1 eq). Suspend the NaCN in anhydrous diethyl ether (approx. 0.5 M relative to propynal).
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Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.
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Reagent Addition: In a separate flask, prepare a solution of propynal (1.0 eq) and glacial acetic acid (1.1 eq) in anhydrous diethyl ether. Add this solution to the dropping funnel.
-
Reaction Execution: Add the propynal/acetic acid solution dropwise to the cooled NaCN suspension over 30-45 minutes. Maintain the internal temperature below 5 °C. Causality: Slow, cold addition is crucial to control the exotherm and prevent polymerization of propynal.
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Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the consumption of propynal by Thin Layer Chromatography (TLC) using a 20% Ethyl Acetate/Hexanes eluent system.
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Workup and Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Safety Rationale: This neutralizes the excess acetic acid and quenches any residual reactive species.
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Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with diethyl ether.
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Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and finally, saturated brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. Avoid excessive heat. The resulting crude oil is the α-hydroxynitrile intermediate.
Protocol 4.2: Hydrolysis of 2-Hydroxy-3-butynenitrile to 2-Hydroxy-3-butynoic Acid
Mechanistic Principle: Acid-catalyzed hydrolysis converts the nitrile into a carboxylic acid through the formation of a protonated nitrilium ion intermediate, which is then attacked by water, ultimately leading to the desired product and ammonium chloride as a byproduct.
Materials:
-
Crude 2-Hydroxy-3-butynenitrile (from Protocol 4.1) (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl) (approx. 6 M, excess)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Place the crude cyanohydrin intermediate into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Acid Addition: Add an excess of concentrated hydrochloric acid (e.g., 5-10 volumes).
-
Reaction Execution: Heat the mixture to reflux (typically around 100-110 °C) and maintain for 4-8 hours. Rationale: Elevated temperatures are required to drive the hydrolysis of the stable nitrile group.
-
Reaction Monitoring: Monitor the reaction by TLC, observing the disappearance of the starting nitrile and the appearance of a more polar spot corresponding to the carboxylic acid.
-
Cooling and Extraction: After completion, cool the reaction mixture to room temperature. Transfer to a separatory funnel and extract the product into ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash with saturated brine to remove the bulk of the water and inorganic salts.
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Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-Hydroxy-3-butynoic acid.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or toluene) or by column chromatography on silica gel to yield the final product as a white to light-yellow solid[3][4].
Characterization and Spectroscopic Analysis
Structural confirmation is achieved through a combination of spectroscopic techniques. The following data are predicted based on the known structure and analysis of similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (500 MHz, DMSO-d₆): The expected proton NMR spectrum would display key diagnostic signals.
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δ ~4.5-4.7 ppm (d, 1H): This doublet corresponds to the proton on the carbon bearing the hydroxyl group (-CH(OH)-). It is coupled to the acetylenic proton.
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δ ~3.4-3.6 ppm (d, 1H): This doublet is the terminal acetylenic proton (-C≡CH). It shows coupling to the α-proton.
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δ ~5.5-6.5 ppm (br s, 1H): A broad singlet for the hydroxyl proton (-OH).
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δ ~12.0-13.0 ppm (br s, 1H): A very broad singlet far downfield for the carboxylic acid proton (-COOH). (Basis for Prediction: Similar α-hydroxy esters and acids show the α-proton in the 4-5 ppm range[10]. Terminal alkyne protons are typically found around 2.5-3.5 ppm).
-
-
¹³C NMR (125 MHz, DMSO-d₆):
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δ ~170-175 ppm: Carboxylic acid carbonyl carbon (C1).
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δ ~75-80 ppm: Acetylenic carbon attached to the chiral center (C3).
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δ ~70-75 ppm: Terminal acetylenic carbon (C4).
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δ ~60-65 ppm: The α-hydroxy carbon (C2). (Basis for Prediction: Standard chemical shift values for carboxylic acids, alkynes, and alcohol-bearing carbons[10]).
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Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.
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~3300 cm⁻¹ (sharp, medium): C-H stretch of the terminal alkyne.
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~3400-2500 cm⁻¹ (very broad): Overlapping O-H stretching vibrations from the alcohol and the hydrogen-bonded carboxylic acid dimer[11].
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~2120 cm⁻¹ (sharp, weak): C≡C stretch of the terminal alkyne. This is a highly diagnostic peak.
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~1710-1730 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid[11].
Mass Spectrometry (MS)
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Electrospray Ionization (ESI-): In negative ion mode, the most prominent peak would be the deprotonated molecular ion.
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[M-H]⁻: Calculated m/z = 99.01[6].
-
-
High-Resolution Mass Spectrometry (HRMS): Provides confirmation of the elemental composition.
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HRMS (ESI-) for C₄H₃O₃⁻: Calculated: 99.0088; Found: [Value should be within 5 ppm].
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Considerations for Asymmetric Synthesis
For applications in drug development, accessing a single enantiomer of 2-Hydroxy-3-butynoic acid is often essential. While this guide focuses on the racemic synthesis, several strategies for asymmetric synthesis can be considered:
-
Chiral Resolution: The racemic acid can be resolved by forming diastereomeric salts with a chiral amine (e.g., (R)- or (S)-1-phenylethylamine), followed by fractional crystallization[12].
-
Catalytic Asymmetric Synthesis: A more elegant approach involves the enantioselective addition of a cyanide equivalent to propynal using a chiral catalyst. Chiral Lewis acid complexes or organocatalysts have been successfully employed in similar cyanohydrin syntheses and could be adapted for this substrate[13][14]. This approach avoids resolution and is more atom-economical.
Conclusion
This technical guide provides a detailed and scientifically grounded framework for the synthesis and characterization of 2-Hydroxy-3-butynoic acid. By following the outlined protocols for synthesis, purification, and analysis, researchers can reliably produce and verify this valuable chemical building block. The emphasis on the causality behind experimental choices, coupled with comprehensive safety information and forward-looking considerations for asymmetric synthesis, equips scientists with the necessary knowledge to confidently incorporate this molecule into their research and development programs.
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Gulea, M., et al. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. MDPI. Retrieved from [Link]
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Corry, T. A., et al. (2019). Impurity analysis of 2-butynoic acid by ion chromatography-mass spectrometry. Journal of Chromatography A. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Mass spectrum of butanoic acid. Retrieved from [Link]
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PubMed. (2009). Efficient asymmetric synthesis of chiral hydroxy-gamma-butyrolactones. Retrieved from [Link]
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University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]
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MDPI. (n.d.). Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives. Retrieved from [Link]
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